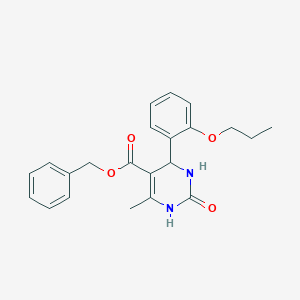
N-(4-methoxyphenyl)-5,7-dinitroquinolin-8-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-5,7-dinitroquinolin-8-amine is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core substituted with a methoxyphenyl group and two nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-5,7-dinitroquinolin-8-amine typically involves a multi-step process. One common method includes the nitration of a quinoline derivative followed by the introduction of the methoxyphenyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The final step involves the amination of the nitroquinoline intermediate to introduce the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N-(4-methoxyphenyl)-5,7-dinitroquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the nitro groups can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(4-methoxyphenyl)-5,7-dinitroquinolin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.
相似化合物的比较
Similar Compounds
- N-(4-methoxyphenyl)-5-nitroquinolin-8-amine
- N-(4-methoxyphenyl)-7-nitroquinolin-8-amine
- N-(4-methoxyphenyl)-quinolin-8-amine
Uniqueness
N-(4-methoxyphenyl)-5,7-dinitroquinolin-8-amine is unique due to the presence of two nitro groups at specific positions on the quinoline core. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C16H12N4O5 |
|---|---|
分子量 |
340.29 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-5,7-dinitroquinolin-8-amine |
InChI |
InChI=1S/C16H12N4O5/c1-25-11-6-4-10(5-7-11)18-16-14(20(23)24)9-13(19(21)22)12-3-2-8-17-15(12)16/h2-9,18H,1H3 |
InChI 键 |
GXVOFAMWNPRBRT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 3'-(3-chlorophenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11705302.png)
![4-nitro-2-[(E)-(6-quinolinylimino)methyl]phenol](/img/structure/B11705303.png)

![4-[({2-Methyl-5-[(2-methylphenyl)carbamoyl]phenyl}sulfonyl)amino]benzoic acid](/img/structure/B11705317.png)
![methyl (2E)-5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705325.png)
![4,4'-[(4-Bromophenyl)methanediyl]dimorpholine](/img/structure/B11705344.png)

![2-{[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol](/img/structure/B11705366.png)
![2,5-dichloro-N-[3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B11705367.png)
![(5Z)-3-(3-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11705369.png)

![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]propanamide](/img/structure/B11705373.png)
![7-Hydroxy-9A,11A-dimethyl-hexadecahydro-1H-cyclopenta[A]phenanthren-1-YL benzoate](/img/structure/B11705375.png)
![(2Z)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11705378.png)
